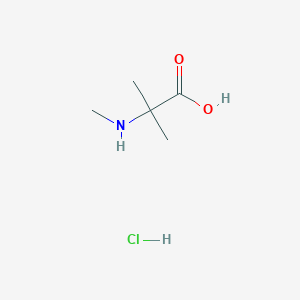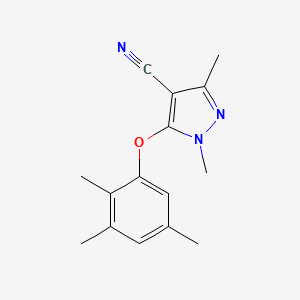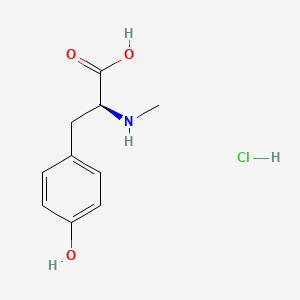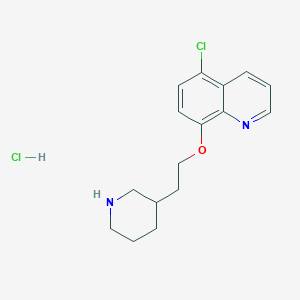
5-Chloro-8-quinolinyl 2-(3-piperidinyl)ethyl ether hydrochloride
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C16H20Cl2N2O. The molecular weight is 327.2 g/mol. For a detailed structural analysis, it would be necessary to refer to a compound-specific structural database or scientific literature.Chemical Reactions Analysis
The specific chemical reactions involving this compound are not provided in the search results. For detailed reaction information, it’s recommended to refer to specialized chemical databases or literature .Physical And Chemical Properties Analysis
The specific physical and chemical properties of this compound are not provided in the search results. For detailed property information, it’s recommended to refer to specialized chemical databases or literature.Aplicaciones Científicas De Investigación
Synthetic Chemistry Applications
Research highlights the use of quinoline derivatives in various synthetic chemistry applications. For instance, the microwave-assisted preparation of 3-[2-(7-chloro-2-quinolinyl)ethenyl]benzaldehyde shows the potential for high-yield synthesis of related compounds, indicating the utility of quinoline derivatives in synthetic pathways (Shu, 2010). Furthermore, the study on the synthesis and antimicrobial activity of new quinoxaline derivatives, which involve replacing chlorine with an ether linkage, highlights the importance of quinoline structures in medicinal chemistry (Singh et al., 2010).
Medicinal Chemistry and Drug Discovery
Quinoline derivatives have been extensively studied for their potential in medicinal chemistry and drug discovery. For example, the synthesis of [14C]- and [13C6]-labeled potent HIV non-nucleoside reverse transcriptase inhibitors demonstrates the relevance of quinoline structures in developing therapeutic agents (Latli et al., 2009). Additionally, the antimicrobial activity of Schiff bases derived from 3-amino-2H-pyrano[2,3-b]quinolin-2-ones shows the potential of quinoline derivatives in addressing microbial resistance (Rajendran & Karvembu, 2002).
Material Science and Corrosion Inhibition
Quinoline derivatives are also significant in material science, particularly in corrosion inhibition. The study on the anti-corrosion performance of 8-hydroxyquinoline derivatives for mild steel in acidic medium illustrates the application of quinoline structures in protecting industrial materials (Douche et al., 2020).
Analytical and Chromatography Techniques
The preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography highlights the use of quinoline derivatives in advanced chromatography techniques, which are crucial for the separation and analysis of complex mixtures (Weisz et al., 2009).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-chloro-8-(2-piperidin-3-ylethoxy)quinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O.ClH/c17-14-5-6-15(16-13(14)4-2-9-19-16)20-10-7-12-3-1-8-18-11-12;/h2,4-6,9,12,18H,1,3,7-8,10-11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVMGNCSSASSVRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CCOC2=C3C(=C(C=C2)Cl)C=CC=N3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-8-quinolinyl 2-(3-piperidinyl)ethyl ether hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



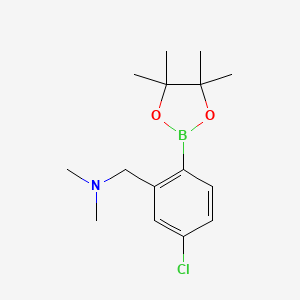


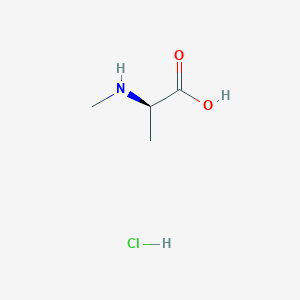
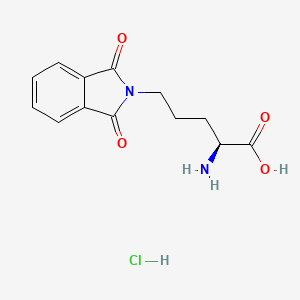
![methyl 2-amino-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylate](/img/structure/B1426280.png)
![3-{[2-(Trifluoromethoxy)phenyl]methyl}azetidine hydrochloride](/img/structure/B1426281.png)
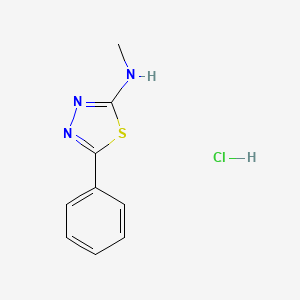
![Ethyl 2-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-yl)acetate hydrochloride](/img/structure/B1426284.png)
